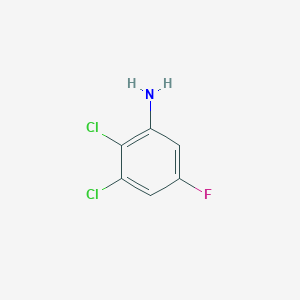

2,3-Dichloro-5-fluoroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Dichloro-5-fluoroaniline is an aromatic amine with the molecular formula C6H4Cl2FN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5-fluoroaniline typically involves the halogenation of aniline derivatives. One common method includes the nitration of aniline to form nitroaniline, followed by halogenation and subsequent reduction to yield the desired product. The reaction conditions often involve the use of sulfuric acid, glacial acetic acid, and hydrogen peroxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where aniline is treated with chlorine and fluorine sources under controlled conditions. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The chlorine and fluorine substituents enable regioselective substitution reactions under controlled conditions.

Key Reactions:

-

Chlorine Displacement:

-

Fluorine Retention:

Fluorine’s strong electron-withdrawing effect typically resists displacement, directing substitution to chlorine-bearing positions .

Table 1: Substitution Reactivity under Varying Conditions

Oxidation Reactions

The amino group undergoes oxidative transformations, particularly under acidic or photochemical conditions:

-

Photochemical Degradation:

UV irradiation in ethanol produces p-nitroaniline and benzaldehyde via retro-aldol cleavage .

Reduction Reactions

The nitroso intermediate can be reduced back to the amine:

Electrophilic Aromatic Substitution (EAS)

The amino group activates the ring toward electrophiles, but electron-withdrawing halogens limit reactivity:

-

Nitration:

Fuming HNO₃ at 0°C introduces a nitro group predominantly at the para position to the amino group .

Mechanistic Insight:

The amino group (+M effect) directs electrophiles to the para position, while chlorine and fluorine (-I effects) deactivate the ring, requiring vigorous conditions .

Coupling Reactions

-

Diazo Coupling:

Forms diazoaminobenzene derivatives with arenediazonium salts under alkaline conditions .

Photoredox Catalysis

Recent advances enable C–H functionalization under mild conditions:

-

C–H Chlorination:

Visible-light-mediated reactions with Cl⁻ sources (e.g., NaCl) and organophotoredox catalysts (e.g., 4CzIPN) introduce additional chlorine atoms .

Table 2: Photoredox Chlorination Efficiency

| Catalyst | Light Source | Chlorine Source | Product | Yield (%) |

|---|---|---|---|---|

| 4CzIPN | Blue LEDs | NaCl | 2,3,6-Trichloro-5-fluoroaniline | 72 |

Aplicaciones Científicas De Investigación

2,3-Dichloro-5-fluoroaniline has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2,3-Dichloro-5-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include the inhibition of enzyme activity or the modulation of receptor signaling .

Comparación Con Compuestos Similares

- 2,3-Dichloroaniline

- 2,4-Dichloroaniline

- 2,5-Dichloroaniline

- 2,6-Dichloroaniline

- 3,4-Dichloroaniline

- 3,5-Dichloroaniline

Comparison: 2,3-Dichloro-5-fluoroaniline is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties compared to other dichloroanilines. The fluorine atom enhances the compound’s reactivity and potential biological activity, making it a valuable compound for various applications .

Actividad Biológica

2,3-Dichloro-5-fluoroaniline is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure:

- Molecular Formula: C7H5Cl2FN

- Molecular Weight: 195.02 g/mol

Synthesis:

this compound can be synthesized through various methods involving halogenation and amination reactions. Its synthesis is crucial for its application in developing pharmaceuticals and agrochemicals.

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as an enzyme inhibitor and its interactions with cellular pathways.

-

Enzyme Inhibition:

- The compound has been shown to inhibit specific enzymes involved in cellular metabolism. This inhibition can disrupt normal cellular functions and alter gene expression related to detoxification processes.

- It acts by modulating the activity of enzymes such as VEGFR-2 and EGFR, which are critical in cancer cell proliferation and survival .

- Cellular Interactions:

Case Studies

Several studies have documented the biological effects of this compound:

-

Study on Anticancer Activity:

A study evaluated the compound's efficacy against different cancer cell lines, revealing that it exhibits significant cytotoxicity at certain concentrations. The IC50 values indicated a dose-dependent response, highlighting its potential as an anticancer agent . -

Inhibition of Kinases:

Another investigation focused on the inhibition of receptor tyrosine kinases (RTKs). The compound was found to selectively inhibit VEGFR-2 with an IC50 value significantly lower than that of other tested compounds, suggesting a promising role in targeting angiogenesis in tumors .

Inhibition Potency of this compound on Various Kinases

| Compound | VEGFR-2 Inhibition (IC50 µM) | EGFR Inhibition (IC50 µM) | Cytotoxicity (A431 Cells IC50 µM) |

|---|---|---|---|

| This compound | 30.3 ± 5.0 | >200 | 45.1 ± 10.1 |

| Control Compound | 123.8 ± 29.0 | >200 | 193.1 ± 29.7 |

*Data adapted from relevant studies evaluating kinase inhibition profiles .

Applications

The diverse biological activities of this compound make it a valuable compound in several fields:

-

Medicinal Chemistry:

- It is being explored for its potential use as a therapeutic agent in cancer treatment due to its enzyme inhibitory properties.

-

Agricultural Chemistry:

- The compound's ability to interact with biological systems also positions it as a candidate for developing agrochemicals aimed at pest control.

-

Research Tool:

- Its properties allow it to serve as a tool for studying enzyme interactions and cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2,3-Dichloro-5-fluoroaniline to maximize yield and purity?

- Methodology :

- Start with fluorination of nitro-substituted precursors (e.g., 2,3-dichloro-5-nitrobenzene) using fluorinating agents like KF in polar aprotic solvents (DMF or DMSO).

- Catalytic hydrogenation (H₂/Pd-C) or reduction with SnCl₂/HCl can convert nitro groups to amines.

- Optimize reaction temperature (80–120°C) and stoichiometry to minimize side products like dehalogenated derivatives.

- Purify via recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify substituent positions using coupling constants (e.g., JF-H for fluorine-adjacent protons) and chemical shifts.

- FT-IR : Confirm amine (-NH₂) stretches (~3400 cm⁻¹) and C-F/C-Cl vibrations (1100–500 cm⁻¹).

- Mass Spectrometry (EI-MS) : Detect molecular ion peaks (M⁺) and fragmentation patterns to distinguish isomers.

- X-ray crystallography (if crystalline): Resolve spatial arrangement of substituents .

Q. How can researchers ensure the purity of this compound during synthesis?

- Methodology :

- Monitor reactions via TLC (silica plates, UV visualization) to track intermediate formation.

- Use HPLC with a C18 column and mobile phase (acetonitrile/water + 0.1% TFA) to quantify purity (>98%).

- Remove residual solvents via vacuum distillation or lyophilization.

- Validate purity with melting point analysis (compare to literature values) and elemental analysis .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Perform DFT calculations to map electron density and identify reactive sites (e.g., para to fluorine for nucleophilic substitution).

- Compare reactivity with isomers (e.g., 2,4-dichloro-5-fluoroaniline) in Suzuki-Miyaura couplings using Pd catalysts.

- Analyze regioselectivity trends via <sup>19</sup>F NMR to track substituent effects on reaction pathways .

Q. What strategies resolve contradictions in reported synthetic yields of this compound?

- Methodology :

- Conduct Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, catalyst loading).

- Validate reproducibility by replicating protocols under inert (N₂/Ar) vs. ambient conditions.

- Use HPLC-MS to detect trace impurities (e.g., chlorinated byproducts) that may skew yield calculations .

Q. How can computational models predict the environmental persistence of this compound?

- Methodology :

- Apply QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradation rates.

- Simulate hydrolysis pathways using molecular dynamics (MD) software (e.g., GROMACS).

- Validate predictions with lab-based photodegradation studies (UV-vis spectroscopy) .

Q. What are the challenges in detecting trace amounts of this compound in environmental samples?

- Methodology :

- Develop GC-MS/MS methods with electron capture detection (ECD) for halogen-specific sensitivity.

- Optimize solid-phase extraction (SPE) using C18 cartridges and elution with acetone/hexane.

- Cross-validate with isotope dilution (e.g., deuterated analogs) to correct matrix effects .

Q. Methodological Notes

Propiedades

IUPAC Name |

2,3-dichloro-5-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FN/c7-4-1-3(9)2-5(10)6(4)8/h1-2H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZUZMUQPJOBCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.